molecular formula C20H23N3O2S2 B2537649 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1252822-55-1

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2537649
CAS No.: 1252822-55-1
M. Wt: 401.54
InChI Key: IGEYZUSTCXFSBL-UHFFFAOYSA-N
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Description

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide (hereafter referred to as the target compound) is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl-linked acetamide moiety. Its structure comprises:

  • A thieno[3,2-d]pyrimidin-4-one core substituted with a butyl group at position 3 and a sulfanyl group at position 2.
  • An N-(2,5-dimethylphenyl)acetamide group attached via the sulfanyl bridge.

This scaffold is of pharmaceutical interest due to the thienopyrimidinone ring’s prevalence in kinase inhibitors and anti-inflammatory agents. The butyl chain and dimethylphenyl substituents likely enhance lipophilicity and modulate target binding .

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-4-5-9-23-19(25)18-15(8-10-26-18)22-20(23)27-12-17(24)21-16-11-13(2)6-7-14(16)3/h6-8,10-11H,4-5,9,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEYZUSTCXFSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the butyl and oxo groups. The final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted acetamides, depending on the specific reaction and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives often exhibit significant antimicrobial properties. The mechanism typically involves disrupting critical cellular processes in microbes.

Key Findings :

  • Compounds similar to this thienopyrimidine have demonstrated activity against various bacterial strains and fungi.
Pathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Gram-positive bacteria0.5 - 1 µg/mL
Fungi1 - 5 µg/mL

Anticancer Potential

Thienopyrimidine derivatives have shown promise in anticancer research, particularly in inducing apoptosis and inhibiting cell proliferation.

In Vitro Studies :

  • The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects.
Cell LineIC50 (µM)Mechanism of Action
MV4-11 (Leukemia)0.3 - 1.2Down-regulation of phospho-ERK1/2 levels
A549 (Lung Cancer)0.5 - 1.5Induction of apoptosis through caspase activation

Case Study 1: Anticancer Activity on Leukemia Cells

A study evaluated the effects of this compound on acute biphenotypic leukemia MV4-11 cells. The results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, suggesting a targeted mechanism that could be utilized in therapeutic strategies against leukemia.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thienopyrimidine derivatives, including this compound. Results showed promising activity against various pathogens with MIC values significantly lower than those of standard antibiotics.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule but differ in substituents, influencing their physicochemical and biological profiles:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Core Structure Substituents (Core) Aromatic Group (Acetamide) Molecular Weight (g/mol) Key Data (Yield, mp)
Target Compound C₂₁H₂₄N₃O₂S₂ Thieno[3,2-d]pyrimidinone 3-butyl, 4-oxo 2,5-dimethylphenyl 422.56 Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S Pyrimidinone 4-methyl, 6-oxo 2,3-dichlorophenyl 344.21 Yield: 80%, mp 230–232°C
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS Pyrimidine 4,6-dimethyl 4-methylpyridin-2-yl 296.37 Crystal structure reported
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₅H₂₅N₃O₂S₂ Thieno[3,2-d]pyrimidinone 3-methyl, 4-oxo, 7-phenyl 4-butylphenyl 463.61 Supplier data available
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₃H₂₀F₃N₃O₃S₂ Thieno[3,2-d]pyrimidinone 3-(4-methylphenyl), 4-oxo 4-(trifluoromethoxy)phenyl 523.60 ZINC2719758 (database ID)

Key Findings from Comparative Analysis

Core Structure Variations
  • Thienopyrimidinone vs. This may improve binding to hydrophobic enzyme pockets.
  • Substituent Effects :
    • Butyl vs. Methyl/Phenyl : The 3-butyl group in the target compound increases lipophilicity (logP ≈ 4.5 predicted) compared to the 3-methyl or 7-phenyl substituents in . This could enhance membrane permeability but reduce aqueous solubility.
    • 4-Oxo Group : Common to all analogues, this moiety is critical for hydrogen bonding with biological targets .
Aromatic Group Modifications
  • 2,5-Dimethylphenyl (Target) vs. The 4-(trifluoromethoxy)phenyl group in combines lipophilicity and metabolic stability, often seen in CNS-targeting drugs. The target’s 2,5-dimethylphenyl group balances lipophilicity and steric bulk, favoring interactions with hydrophobic binding pockets.

Biological Activity

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique thieno[3,2-d]pyrimidine core and various functional groups suggest significant biological activity, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name 2(3butyl4oxo3H,4Hthieno[3,2d]pyrimidin2ylsulfanyl)N(2,5dimethylphenyl)acetamide\text{IUPAC Name }this compound

Molecular Formula: C_{18}H_{22}N_{2}O_{2}S

Molecular Weight: 342.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites or allosteric sites. This interaction can alter enzyme conformation and block substrate access.
  • Receptor Modulation : It can modulate signaling pathways by interacting with various receptors involved in cellular communication.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • A study demonstrated that thienopyrimidine derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .

Anti-inflammatory Effects

Compounds in this class have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Antimicrobial Activity

Similar thieno[3,2-d]pyrimidine derivatives have displayed antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureBiological Activity
Compound ASimilarAnticancer
Compound BSimilarAntimicrobial
Compound CSimilarAnti-inflammatory

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide?

  • Methodology : The synthesis typically involves multi-step heterocyclic chemistry. A thienopyrimidinone core is first functionalized with a sulfanyl group via nucleophilic substitution. The acetamide moiety is introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation) with 2,5-dimethylaniline. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to achieve >95% purity. Reaction monitoring by TLC and NMR is essential to confirm intermediates .

Q. How can the structural identity of this compound be validated?

  • Methodology : Use X-ray crystallography (if crystalline) to resolve bond lengths and angles, particularly for the thieno[3,2-d]pyrimidinone core and sulfanyl-acetamide linkage. For non-crystalline samples, employ ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent integration and HRMS for molecular ion confirmation. FT-IR can validate carbonyl (C=O, ~1680–1720 cm⁻¹) and thioether (C–S, ~600–700 cm⁻¹) groups .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic scaffold. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity via malachite green assay). Cytotoxicity can be assessed in HEK293 or HepG2 cells using MTT assays. Always include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Methodology : Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement. Analyze solubility (via HPLC-UV) and stability (LC-MS in PBS/DMSO) to rule out artifacts. Computational docking (AutoDock Vina) can predict binding modes to reconcile discrepancies between in vitro and cellular data .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Methodology : Screen solvents (e.g., DMF/water, acetone/hexane) using vapor diffusion. For stubborn crystals, try co-crystallization with target proteins (e.g., kinases). If disorder persists (common in flexible butyl/acetamide groups), use low-temperature (100 K) data collection and anisotropic refinement. Refer to CSD entries (e.g., ARARUI ) for analogous structures to guide symmetry choices .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodology : Synthesize analogs with systematic modifications:

  • Core : Replace thieno[3,2-d]pyrimidinone with quinazolinone.
  • Substituents : Vary butyl chain length (propyl/pentyl) and acetamide aryl groups (e.g., 2,4-dimethylphenyl).
    Assess changes in IC₅₀ (enzymatic assays) and logP (HPLC-measured). Use multivariate analysis (PCA) to correlate structural features with activity .

Q. What computational methods predict metabolic stability and toxicity?

  • Methodology : Run ADMET predictions (SwissADME, ProTox-II) to identify liabilities (e.g., CYP450 inhibition). For MD simulations (GROMACS), parameterize the compound using GAFF2 and solvate in TIP3P water. Track RMSD of the thienopyrimidinone core to assess conformational stability in biological matrices .

Data Contradiction Analysis

Q. Conflicting cytotoxicity results between 2D vs. 3D cell models: How to interpret?

  • Methodology : 3D spheroids often show reduced compound penetration. Quantify intracellular concentration via LC-MS/MS. Use multiphoton microscopy with fluorescent analogs (e.g., BODIPY-labeled) to visualize distribution. Adjust dosing regimens or modify lipophilicity (clogP) to enhance bioavailability .

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